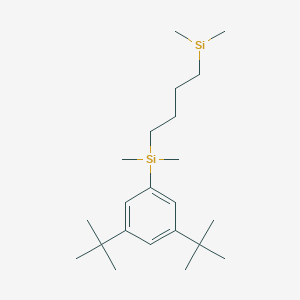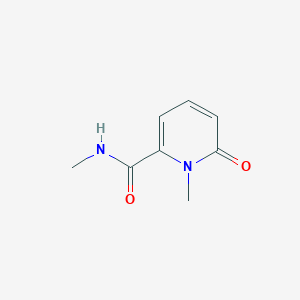![molecular formula C17H25NOS B14582265 4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol CAS No. 61464-15-1](/img/structure/B14582265.png)
4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol is a complex organic compound with a unique structure that combines a piperidine ring with a benzylsulfanyl group and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group.
Ethenyl Linkage Formation: The ethenyl linkage can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The piperidine ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Methylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-dimethylpiperidin-4-ol: Similar structure but with one less methyl group on the piperidine ring.
Uniqueness
4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol is unique due to the presence of the benzylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
61464-15-1 |
|---|---|
Molecular Formula |
C17H25NOS |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
4-(2-benzylsulfanylethenyl)-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C17H25NOS/c1-14-12-18(3)15(2)11-17(14,19)9-10-20-13-16-7-5-4-6-8-16/h4-10,14-15,19H,11-13H2,1-3H3 |
InChI Key |
AKXHJQKMHVMJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(C=CSCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582193.png)
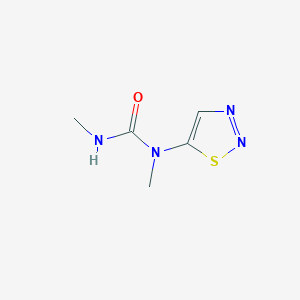
![5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol](/img/structure/B14582208.png)

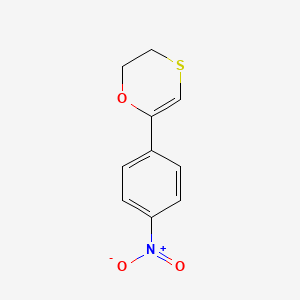
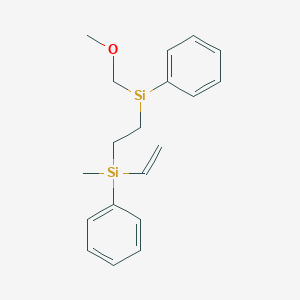
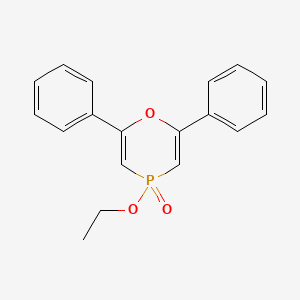
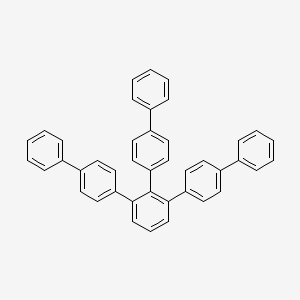
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl-](/img/structure/B14582242.png)
![7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B14582246.png)
